N-(2-(吲哚-1-基)-2-氧代乙基)-6-氧代-1,6-二氢吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

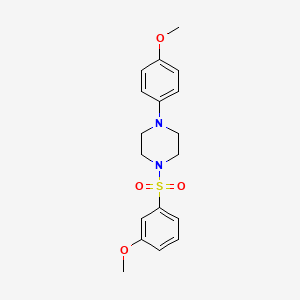

The compound N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound that appears to be related to the oxindole family, which is known for its presence in various pharmaceutical agents and natural products. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions discussed can provide insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in the literature. For instance, the chemoselective N-H or C-2 arylation of indole-2-carboxamides has been developed to synthesize indolo[1,2-a]quinoxalin-6-ones and 2,3'-spirobi[indolin]-2'-ones . Additionally, an iron-catalyzed oxidative 1,2-carboacylation of activated alkenes with alcohols has been established to assemble 3-(2-oxoethyl)indolin-2-ones . These methods involve the use of catalysts and oxidants to promote intramolecular coupling and functionalization reactions, which could potentially be applied to the synthesis of N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused two-ring system, which is a common feature in the compounds discussed in the papers. The indole moiety is a versatile scaffold that can undergo various chemical transformations to yield complex structures with potential biological activity . The molecular structure of the compound would likely exhibit similar characteristics, with the indole ring providing a platform for further functionalization.

Chemical Reactions Analysis

Chemical reactions involving indole derivatives can be quite diverse. The papers describe reactions such as intramolecular N-H/C-H coupling and oxidative 1,2-carboacylation , which are key transformations in the synthesis of indole-based compounds. These reactions are crucial for the introduction of various functional groups and the formation of complex molecular architectures. The compound N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would likely be amenable to similar chemical reactions, which could be used to modify its structure and properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of related indole derivatives can be inferred. Oxindoles, for example, are known for their wide range of pharmaceutical applications, suggesting that the compound may also possess interesting biological properties . The presence of various functional groups, such as carboxamide, could influence the compound's solubility, stability, and reactivity, which are important factors in its potential application as a pharmaceutical agent.

科学研究应用

酪氨酸激酶抑制和抗肿瘤活性

研究表明,与目标化合物具有相似结构基序的吲哚-2-酮衍生物因其抗肿瘤特性而受到探索。这些化合物经过设计以优化溶解度和蛋白质结合等药物特性,在生化和细胞水平上对 VEGF-R2 和 PDGF-Rβ 酪氨酸激酶表现出效力。该研究重点介绍了一种特定的衍生物 SU11248,由于其溶解度、蛋白质结合和生物利用度,在癌症治疗的一期临床试验中展示了显着的潜力 (Li Sun 等人,2003 年)。

衍生物的结构分析和合成

另一项研究重点关注与二氢吡啶-3-羧酰胺相关的衍生物的合成和结构分析,其结构与目标化合物相似。这些研究涉及通过原始重排和环化合成各种衍生物,通过单晶衍射和核磁共振波谱学提供对其分子和晶体结构的见解。这项研究强调了这种化学框架在生成具有潜在药物化学应用的新型化合物方面的多功能性 (Ekaterina M. Feklicheva 等人,2019 年)。

作用机制

Target of Action

Indolin-2-ones have been found to interact with DNA and BSA . They have also been designed as acetylcholine esterase (AChE) inhibitors .

Mode of Action

The interaction of indolin-2-ones with DNA and BSA could imply a moderate binding to DNA . As AChE inhibitors, they prevent the breakdown of acetylcholine, a neurotransmitter, in the brain .

Biochemical Pathways

Indolin-2-ones affect the cholinergic pathway by inhibiting AChE, leading to increased levels of acetylcholine . They also interact with DNA and BSA, which could affect various biochemical pathways .

Pharmacokinetics

The effectiveness of these compounds against various targets suggests they have good bioavailability .

Result of Action

Indolin-2-ones have shown promising pharmaceutical activities against MCF-7 cancer cell lines . They also exhibit strong cytotoxicity against various human cancer cell lines .

属性

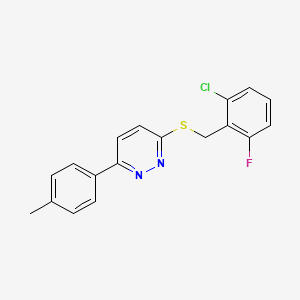

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-14-6-5-12(9-17-14)16(22)18-10-15(21)19-8-7-11-3-1-2-4-13(11)19/h1-6,9H,7-8,10H2,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIMHDHTYQRRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B2505516.png)

![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)

![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)

![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)